molecular formula C15H16N2 B096913 N,N'-bis(2-methylphenyl)methanimidamide CAS No. 16596-01-3

N,N'-bis(2-methylphenyl)methanimidamide

Cat. No. B096913
CAS RN: 16596-01-3
M. Wt: 224.3 g/mol
InChI Key: XPSKKIFRDZCDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-methylphenyl)methanimidamide, also known as BPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAI is a highly selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism Of Action

N,N'-bis(2-methylphenyl)methanimidamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, the natural ligand of the AMPA receptor, and blocks the influx of calcium ions into the postsynaptic neuron. This results in a decrease in synaptic transmission and a reduction in synaptic plasticity.

Biochemical And Physiological Effects

N,N'-bis(2-methylphenyl)methanimidamide has been shown to have a number of biochemical and physiological effects in various biological systems. For example, N,N'-bis(2-methylphenyl)methanimidamide has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are important for learning and memory processes. N,N'-bis(2-methylphenyl)methanimidamide has also been shown to reduce the expression of AMPA receptors in the brain, which may contribute to its anticonvulsant effects.

Advantages And Limitations For Lab Experiments

N,N'-bis(2-methylphenyl)methanimidamide has several advantages as a tool for scientific research. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, making it a valuable tool for studying the specific function of AMPA receptors. N,N'-bis(2-methylphenyl)methanimidamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for laboratory experiments.
However, there are also some limitations to the use of N,N'-bis(2-methylphenyl)methanimidamide in laboratory experiments. N,N'-bis(2-methylphenyl)methanimidamide has a relatively short half-life and must be administered continuously to maintain its effects. Additionally, N,N'-bis(2-methylphenyl)methanimidamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N,N'-bis(2-methylphenyl)methanimidamide and its applications. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the function of specific subtypes of AMPA receptors. Another area of interest is the investigation of the effects of chronic N,N'-bis(2-methylphenyl)methanimidamide administration on synaptic plasticity and learning and memory processes. Finally, the potential therapeutic applications of N,N'-bis(2-methylphenyl)methanimidamide in neurological disorders such as epilepsy and Alzheimer's disease warrant further investigation.

Synthesis Methods

The synthesis of N,N'-bis(2-methylphenyl)methanimidamide involves the reaction of N,N'-bis(2-methylphenyl)formamidine with phosphorus oxychloride in the presence of 1,2-dichloroethane. The resulting product is then treated with ammonia to yield N,N'-bis(2-methylphenyl)methanimidamide as a white solid with high purity and yield.

Scientific Research Applications

N,N'-bis(2-methylphenyl)methanimidamide has been widely used in scientific research as a tool to study the function of AMPA receptors in various biological systems. For example, N,N'-bis(2-methylphenyl)methanimidamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, and drug addiction. N,N'-bis(2-methylphenyl)methanimidamide has also been used to study the effects of AMPA receptor dysfunction in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

16596-01-3

Product Name

N,N'-bis(2-methylphenyl)methanimidamide

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

IUPAC Name

N,N'-bis(2-methylphenyl)methanimidamide

InChI

InChI=1S/C15H16N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,16,17)

InChI Key

XPSKKIFRDZCDFN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC=NC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1NC=NC2=CC=CC=C2C

Other CAS RN

16596-01-3

Origin of Product

United States

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